Bond-Length Anomaly in Spiroepoxy-β-Lactone vs. Classical β-Lactone and Epoxide Parents
X-ray crystallography on the spiroepoxy-β-lactone derivative 10b (a 1,4-dioxaspiro[2.3]hexan-5-one) revealed that the epoxide C4–O6 bond is shortened by Δ0.055 Å compared to the average C–O bond length for classical epoxides (1.446 Å). Simultaneously, the β-lactone C4–O1 bond is shortened by Δ0.044 Å compared to the average β-lactone C–O bond (1.492 Å). The C4–C5 bond of the epoxide is significantly contracted to 1.380 Å from an average of 1.446 Å for epoxides [1].
| Evidence Dimension | Bond length shortening (C–O bonds) attributable to a double anomeric effect |
|---|---|
| Target Compound Data | C4–O6: 1.448 Å (shortened); C4–O1: 1.448 Å (shortened); C4–C5: 1.380 Å |
| Comparator Or Baseline | Avg. epoxide C–O: 1.446 Å; Avg. β-lactone C–O: 1.492 Å; Avg. epoxide C–C: 1.446 Å (Cambridge Structural Database averages) |
| Quantified Difference | Δ(C4–O6) = -0.055 Å vs. epoxide avg.; Δ(C4–O1) = -0.044 Å vs. β-lactone avg.; Δ(C4–C5) = -0.066 Å vs. epoxide avg. |
| Conditions | Single-crystal X-ray diffraction of spiroepoxy-β-lactone 10b; data compared to CSD-derived averages for monocyclic parent heterocycles. |
Why This Matters
This unique bond-length contraction, absent in simple oxa-spirohexanes, provides a verifiable structural marker of the compound's enhanced stability and distinct electronic configuration, relevant for design of stable strained intermediates.
- [1] Duffy, R. J.; Morris, K. A.; Vallakati, R.; Chen, K.; Romo, D. Asymmetric Synthesis, Structure, and Reactivity of Unexpectedly Stable Spiroepoxy-β-Lactones Including Facile Conversion to Tetronic Acids: Application to (+)-Maculalactone A. J. Org. Chem. 2009, 74 (13), 4772–4781. (Table 2, pp 4776-4777). View Source
